molecular formula C10H9FN2O B3114411 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one CAS No. 20124-84-9

2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one

Cat. No.: B3114411
CAS No.: 20124-84-9
M. Wt: 192.19 g/mol
InChI Key: GCYFBNJJGQAMSW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-methyl-4H-pyrazol-3-one is a pyrazolone derivative characterized by a fluorine substituent at the meta position of the phenyl ring and a methyl group at position 5 of the pyrazol-3-one core. Pyrazolones are heterocyclic compounds widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Properties

IUPAC Name

2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYFBNJJGQAMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones. One common method includes the reaction of 3-fluoroacetophenone with methylhydrazine under acidic conditions to form the desired pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, studies involving related compounds have shown that they can inhibit paw edema in animal models effectively. In a comparative study, a derivative similar to 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one displayed an inhibition rate of up to 71.16% in carrageenan-induced paw edema tests, comparable to standard anti-inflammatory drugs like Diclofenac sodium .

Antiproliferative Properties

The antiproliferative effects of pyrazolone derivatives against various cancer cell lines have been documented extensively. In vitro assays revealed that 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as HeLa and HepG2. For example, it demonstrated an IC50 of 18 µM against HeLa cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 26.2 µM for the compound, indicating its potential as an antimicrobial agent .

Pesticidal Properties

The structural characteristics of pyrazolone derivatives suggest potential applications in agrochemicals, particularly as pesticides. Their ability to disrupt biological pathways in pests can be harnessed for developing effective pest control agents. Preliminary studies indicate that modifications of pyrazolone frameworks can enhance their efficacy against specific agricultural pests.

Coordination Chemistry

The unique electronic properties of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one allow it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and material synthesis. Research has shown that the compound can coordinate with various transition metals, leading to the formation of complexes with interesting properties suitable for catalysis .

Crystal Engineering

The compound's crystallization behavior has been studied to understand its structural properties better. The crystal structure analysis reveals significant insights into intermolecular interactions and potential applications in crystal engineering and solid-state chemistry .

Data Summary

Application AreaActivity TypeKey Findings
Medicinal ChemistryAnti-inflammatoryInhibition rate up to 71.16%
AntiproliferativeIC50 of 18 µM against HeLa cells
AntimicrobialMIC of 26.2 µM against Staphylococcus aureus
Agricultural ChemistryPesticidalPotential efficacy against agricultural pests
Materials ScienceCoordination ChemistryForms stable complexes with transition metals
Crystal EngineeringInsights into structural properties

Case Study 1: Anti-inflammatory Efficacy

A study assessed the anti-inflammatory effects of several pyrazolone derivatives, including 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one, using a carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced inflammation compared to control groups, suggesting its potential therapeutic application in treating inflammatory diseases .

Case Study 2: Antiproliferative Activity Assessment

In a detailed MTT assay involving various cancer cell lines (HeLa, HepG2), the compound showed promising antiproliferative effects, with lower IC50 values indicating higher potency compared to other tested derivatives. This positions it as a candidate for further development in anticancer therapies .

Case Study 3: Coordination Complex Formation

Research on the coordination chemistry of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one revealed its ability to form complexes with transition metals like copper and nickel, which exhibited enhanced catalytic activity in organic transformations. This finding highlights its potential utility in synthetic chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-One
  • Structure : Phenyl group without fluorine substitution.
  • Synthesis : Prepared via condensation reactions involving phenylhydrazine and β-keto esters, similar to methods for fluorinated analogs but without halogenation steps .
1-(2-Chlorophenyl)-3-Methyl-2-Pyrazolin-5-One
  • Structure : Chlorine substituent at the ortho position of the phenyl ring.
  • Key Differences : The ortho-chloro group introduces steric hindrance and stronger electron-withdrawing effects compared to meta-fluoro substitution.
  • Physical Properties : MP 193–197°C; LogP 1.94. The ortho substitution may reduce crystallinity compared to meta-substituted analogs .
  • Applications : Used as an intermediate in dyes and pharmaceuticals, suggesting broader industrial utility than fluorinated derivatives .

Halogen and Functional Group Modifications

4-Chloro-1-Methyl-2-Phenyl-5-{[3-(Trifluoromethyl)Phenoxy]Methyl}-1,2-Dihydro-3H-Pyrazol-3-One
  • Structure: Incorporates a trifluoromethylphenoxy methyl group.
  • Key Differences : The trifluoromethyl group is a stronger electron-withdrawing moiety than fluorine, significantly increasing lipophilicity (LogP ~2.5–3.0 estimated).
  • Applications : Designed for medicinal use, likely targeting enzymes sensitive to hydrophobic interactions .
2,4-Dihydro-5-Methyl-2-Phenyl-4-[2-[3-(Trifluoromethyl)Phenyl]Diazenyl]-3H-Pyrazol-3-One
  • Structure : Features a diazenyl group linked to a trifluoromethylphenyl ring.
  • Key Differences : The diazenyl group introduces conjugation, altering UV-Vis absorption properties. This structural feature is absent in the target compound, which lacks extended π-systems .

Heterocyclic Hybrids and Complex Derivatives

4-(Benzo[d]Thiazol-2-Yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-One
  • Structure : Benzothiazole ring fused to the pyrazolone core.
  • Synthesis : Requires multi-step reactions involving cyclization and heterocyclic coupling, contrasting with simpler halogenation routes for fluorinated analogs .
2-(1-(4-Amino-3-(2,4-Dimethylthiazol-5-Yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-Ypethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One
  • Structure: Chromenone scaffold with 3-fluorophenyl and pyrazolopyrimidine groups.
  • Key Differences : The complex structure targets kinase inhibition (e.g., anticancer applications). The 3-fluorophenyl group here may enhance binding affinity to ATP pockets in enzymes .
  • Physical Properties : MP 252–255°C, higher than simpler pyrazolones due to increased molecular weight and structural rigidity .

Comparative Data Table

Compound Name Substituents/Modifications Melting Point (°C) LogP Key Applications References
2-(3-Fluorophenyl)-5-methyl-4H-pyrazol-3-one 3-Fluorophenyl, methyl Not reported ~1.8* Pharmaceutical intermediates
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one 2-Chlorophenyl 193–197 1.95 Dye/pharmaceutical intermediates
4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one Trifluoromethylphenoxy methyl Not reported ~2.8* Medicinal chemistry
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-ypethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone-pyrazolopyrimidine hybrid 252–255 ~3.2* Kinase inhibition

*Estimated based on substituent contributions.

Biological Activity

2-(3-Fluorophenyl)-5-methyl-4H-pyrazol-3-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one features a pyrazolone core, which is known for its pharmacological versatility. The presence of the fluorine atom and the methyl group contributes to its unique chemical reactivity and biological profile.

The biological activity of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism may involve the inhibition of certain pathways that are crucial for disease progression, particularly in inflammatory and cancerous conditions .

1. Antimicrobial Activity

Research indicates that compounds with a pyrazolone structure exhibit significant antimicrobial properties. In vitro studies have shown that 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It has demonstrated the ability to reduce inflammation in animal models, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

3. Anticancer Activity

Preliminary studies have shown that 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human lung cancer (A549) and colon cancer (HT-29) cells, showing promising results with IC50 values indicating moderate to strong activity .

Research Findings and Case Studies

Activity Cell Line/Model IC50 Value Reference
AntimicrobialVarious bacterial strainsNot specified
Anti-inflammatoryCarrageenan-induced edema in ratsED50: 30 mg/kg
AnticancerA549 (lung cancer)193.93 µg/mL
HT-29 (colon cancer)238.14 µg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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